2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester
Overview
Description
“2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester” is a chemical compound with the molecular formula C23H42O5 . It is a diethyl ester derivative of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate . The InChI and Canonical SMILES representations provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 398.6 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 398.30322444 g/mol . It has a topological polar surface area of 69.7 Ų . The compound is also predicted to have a boiling point of 472.7±30.0 °C and a density of 0.966±0.06 g/cm3 .Scientific Research Applications
Reactivity and Synthesis
- 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester is involved in reactions that form novel structures. For instance, Barton et al. (1988) investigated the esters of N-hydroxy-2-thiopyridone, which react with diethyl azodicarboxylic ester to yield adducts of a novel structure. This reactivity underlines the compound's potential in synthesizing unique molecular structures (Barton, Ozbalik, & Vacher, 1988).
Drug Development and Pharmaceutical Applications
- The compound plays a role in the development of pharmaceutical drugs. For example, Ramachary et al. (2008) discussed the use of Hantzsch ester (which includes similar compounds) for catalyzing green cascade reactions, aiming to prepare reactive olefin species under mild and environmentally friendly conditions. These findings suggest its importance in the synthesis of biologically active products, potentially as pharmaceutical drugs, drug intermediates, and ingredients (Ramachary, Kishor, & Reddy, 2008).
Biochemical and Metabolic Impact
- ETC-1002, a compound closely related to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester, was found to have significant metabolic effects. Pinkosky et al. (2013) reported that ETC-1002 activates AMP-activated protein kinase and inhibits ATP-citrate lyase, indicating its potential in managing lipid and carbohydrate metabolism. This dual mechanism could be beneficial in treating metabolic syndrome and cardiovascular diseases (Pinkosky et al., 2013).
Chemical Properties and Synthesis Techniques
- The compound's ester group is crucial in various chemical reactions. For instance, Won et al. (2007) demonstrated that phosphoric acid diethyl esters are efficient coupling agents for esterification of carboxylic acids. This underscores the significance of ester groups, similar to those in 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester, in chemical synthesis processes (Won et al., 2007).
Mechanism of Action
Target of Action
It is known that this compound can be used for the research of cardiovascular diseases, dyslipidemias, dysproteinemias, and glucose metabolism disorders . This suggests that it may interact with targets involved in lipid and glucose metabolism.
Action Environment
It is known that the compound is a solid at room temperature and should be stored at -20°c for long-term use .
properties
IUPAC Name |
diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O5/c1-7-27-20(25)22(3,4)17-13-9-11-15-19(24)16-12-10-14-18-23(5,6)21(26)28-8-2/h7-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDURYVDWYUCWGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC(=O)CCCCCC(C)(C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | |
CAS RN |
738606-43-4 | |
Record name | diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.265.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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